Bis(carboxymethyl) trithiocarbonate

Mineral Processing Flotation Separation Organic Depressant

Researchers requiring symmetrical RAFT agents with terminal carboxyl functionality face limited sourcing. BCMT (≥98%) resolves this with dual carboxylic acid groups enabling direct polymer conjugation and metal complexation. • Enables RAFT polymerization of acrylates, methacrylates, acrylamides, and styrenes in aqueous media with COOH at both chain termini. • Serves as precursor for selective chalcopyrite depressants (DBT) in Cu-Mo flotation. • Functions as a bridging ligand for organometallic network polymers via dual S/O coordination. • Derived polymers undergo aminolysis to generate thiol-terminated chains for stimuli-responsive degradation.

Molecular Formula C5H6O4S3
Molecular Weight 226.3 g/mol
CAS No. 6326-83-6
Cat. No. B160547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(carboxymethyl) trithiocarbonate
CAS6326-83-6
Molecular FormulaC5H6O4S3
Molecular Weight226.3 g/mol
Structural Identifiers
SMILESC(C(=O)O)SC(=S)SCC(=O)O
InChIInChI=1S/C5H6O4S3/c6-3(7)1-11-5(10)12-2-4(8)9/h1-2H2,(H,6,7)(H,8,9)
InChIKeyGQECANUIPBFPLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





BCMT: Procurement & Differentiation


Bis(carboxymethyl) trithiocarbonate (BCMT, CAS 6326-83-6, C5H6O4S3, MW 226.29) is a symmetrical trithiocarbonate compound featuring two terminal carboxylic acid groups flanking a central trithiocarbonate (S=C(S)2) moiety . This compound belongs to the thiocarbonylthio family of RAFT (Reversible Addition-Fragmentation chain Transfer) chain transfer agents and is commercially available at purities of ≥98% . Its symmetrical bifunctional architecture distinguishes it from asymmetrical trithiocarbonate RAFT agents, providing dual carboxylic acid functionality that enables direct polymer conjugation and metal complexation capabilities not available in mono-carboxyl or non-functional trithiocarbonates [1].

BCMT: Generic Substitution Risks


Trithiocarbonates are not interchangeable as RAFT agents. The R-group (leaving group) and Z-group (activating group) dictate chain transfer constants, monomer compatibility, and hydrolytic stability . Bis(carboxymethyl) trithiocarbonate is a symmetrical trithiocarbonate with carboxymethyl R-groups—a fundamentally different leaving group profile compared to asymmetrical agents such as DDMAT (S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate) or symmetrical agents like TTC-bCP (bis(2-cyanopropan-2-yl)trithiocarbonate). Substituting a non-carboxyl trithiocarbonate for BCMT eliminates the capacity for post-polymerization conjugation via carboxyl moieties, alters polymer end-group functionality, and may compromise polymerization control for specific monomer classes [1]. The following evidence dimensions quantify where BCMT and its derivatives demonstrate verifiable differentiation.

BCMT: Quantified Differentiation Evidence


DBT: Selective Cu-Mo Flotation Depressant

Disodium bis(carboxymethyl) trithiocarbonate (DBT), the disodium salt of BCMT, functions as a selective organic depressant in copper-molybdenum sulfide flotation separation. Zeta potential and FTIR measurements established that DBT exhibits higher affinity for chalcopyrite (CuFeS2) than for molybdenite (MoS2), enabling selective depression of copper minerals while molybdenite floats [1]. This organic depressant offers an environmentally preferable alternative to inorganic depressants (e.g., sodium sulfide, cyanide) that are associated with toxicity concerns and operational hazards [1].

Mineral Processing Flotation Separation Organic Depressant Chalcopyrite Molybdenite

Hydrolytic Stability vs. Dithiobenzoates

Trithiocarbonates as a class demonstrate superior hydrolytic stability compared to dithiobenzoate RAFT agents, a critical differentiation for polymerizations conducted in aqueous media or under acidic/basic conditions . Dithiobenzoates are susceptible to hydrolysis, which can compromise polymerization control and lead to undesirable side reactions in water-based systems . Trithiocarbonates maintain functional integrity across a broader range of aqueous pH conditions while exhibiting high chain transfer constants and minimal retardation effects . Bis(carboxymethyl) trithiocarbonate, bearing hydrophilic carboxyl groups, combines this intrinsic trithiocarbonate stability with water solubility—a property not shared by hydrophobic trithiocarbonate RAFT agents.

RAFT Polymerization Controlled Radical Polymerization Aqueous Polymerization Hydrolytic Stability

Symmetrical vs. Asymmetrical Architecture

Bis(carboxymethyl) trithiocarbonate is a symmetrical trithiocarbonate bearing two terminal carboxylic acid groups (one on each side of the S=C(S)2 core), contrasting with asymmetrical trithiocarbonates such as DDMAT (S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate) which contain only a single carboxylic acid functionality alongside a hydrophobic alkyl chain . This symmetrical bifunctionality enables BCMT to introduce carboxyl groups at both polymer chain ends or to serve as a difunctional linker for polymer conjugation reactions—capabilities not available with mono-carboxyl asymmetrical trithiocarbonates [1]. The dual carboxyl architecture also permits metal complexation via coordination to both carboxylic oxygen atoms and trithiocarbonate sulfur atoms, as demonstrated in triorganotin(IV) derivative synthesis [1].

Polymer Functionalization End-Group Conjugation RAFT Agent Design Bifunctional Initiator

DCMT: Chalcopyrite Depressant Performance

Disodium carboxymethyl trithiocarbonate (DCMT), a BCMT-derived salt, has been investigated as a chalcopyrite inhibitor with potential to replace traditional inorganic depressants such as sodium sulfide and cyanide in industrial flotation circuits [1]. DCMT is classified as an organic depressant offering lower toxicity, biodegradability, and improved environmental compatibility relative to inorganic alternatives [1]. This positions BCMT as a strategic precursor for synthesizing environmentally favorable mineral processing reagents—a differentiation from other trithiocarbonates lacking the carboxyl functionality required for metal surface adsorption in flotation applications.

Mineral Processing Flotation Inhibition Chalcopyrite Organic Depressant Green Chemistry

Monomer Compatibility & Low Retardation

Trithiocarbonates as a class exhibit high chain transfer constants and are particularly well-suited for the controlled polymerization of 'more activated monomers' (MAMs) including acrylates, methacrylates, and styrenes [1]. Unlike dithiobenzoates, which can cause significant retardation effects at elevated concentrations, trithiocarbonates produce minimal retardation during polymerization, enabling more predictable kinetics and higher monomer conversions . The symmetrical trithiocarbonate architecture of BCMT, combined with its carboxyl termini, makes it suitable for synthesizing α,ω-dicarboxyl telechelic polymers from MAM monomers [1].

RAFT Polymerization Monomer Compatibility Polymer Architecture Living Polymerization

Triorganotin Complexation & 2D Networks

Bis(carboxymethyl) trithiocarbonate reacts with triorganotin(IV) chlorides in the presence of sodium ethoxide to yield 2D network coordination polymers of the type {(R3Sn)2[C3S3(COO)2]}n, where R = C6H5, n-Bu, Me, PhCH2, p-F-PhCH2, or o-F-PhCH2 [1]. X-ray crystallography revealed that complexes 1–3 adopt two-dimensional network polymeric structures with tin atoms in trigonal bipyramidal geometry, coordinated axially by carboxylic oxygen atoms from the BCMT ligand [1]. This demonstrates BCMT's capacity as a bifunctional bridging ligand that utilizes both carboxyl groups and trithiocarbonate sulfur atoms for metal coordination—a capability not present in non-carboxyl trithiocarbonates.

Coordination Chemistry Organometallic Polymers Metal-Organic Frameworks Tin Complexes

BCMT: Research & Industrial Applications


α,ω-Dicarboxyl Telechelic Polymer Synthesis

BCMT enables RAFT polymerization of more activated monomers (acrylates, methacrylates, acrylamides, styrenes) in aqueous or aqueous-miscible media, yielding polymers with carboxylic acid functionality at both chain termini. This symmetrical bifunctional architecture supports subsequent conjugation to biomolecules, nanoparticles, or surfaces—a capability not achievable with mono-carboxyl asymmetrical trithiocarbonates such as DDMAT. The trithiocarbonate core provides superior hydrolytic stability relative to dithiobenzoates under aqueous polymerization conditions [1].

DBT Precursor for Cu-Mo Flotation

BCMT serves as the synthetic precursor for DBT, a selective organic depressant that preferentially adsorbs onto chalcopyrite surfaces while permitting molybdenite flotation. This enables cleaner Cu-Mo separation with reduced environmental impact compared to traditional inorganic depressants (sodium sulfide, cyanide). The carboxyl groups of the BCMT framework are essential for mineral surface adsorption and selectivity .

Bifunctional Ligand for 2D Coordination Polymers

BCMT functions as a bridging ligand that coordinates metal centers through both carboxylic oxygen atoms and trithiocarbonate sulfur atoms. With triorganotin(IV) species, BCMT forms crystalline 2D network polymers with tin in trigonal bipyramidal geometry. This coordination versatility extends to applications in organometallic materials and metal-organic framework development, where dual coordination sites enable extended network architectures .

pH-Responsive & Biodegradable Polymer Systems

BCMT-derived polymers incorporate trithiocarbonate linkages that can undergo aminolysis or reduction to generate thiol-terminated chains, enabling stimuli-responsive degradation or post-polymerization functionalization. The pendant and terminal carboxyl groups confer pH-dependent solubility and charge characteristics, making BCMT-derived materials suitable for drug delivery vehicles, diagnostic agents, and environmentally responsive coatings. Multiple patents cite BCMT in degradable polymer initiator and pH-sensitive polymer vesicle formulations [1].

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